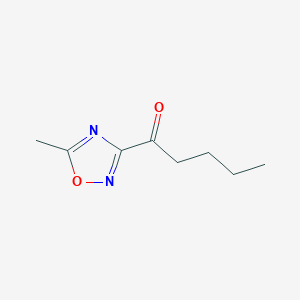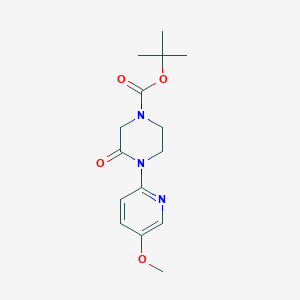
Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a methoxypyridine group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxypyridine-2-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The methoxypyridine group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-chloro-5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridine group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H21N3O4 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
tert-butyl 4-(5-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)17-7-8-18(13(19)10-17)12-6-5-11(21-4)9-16-12/h5-6,9H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
LRPATVIBYVVDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



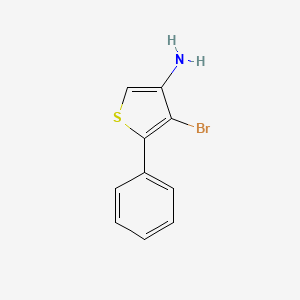

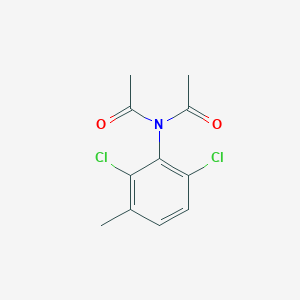
![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
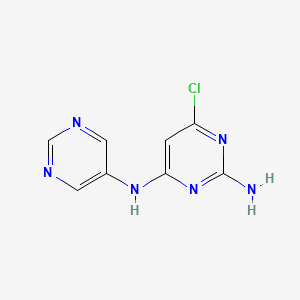
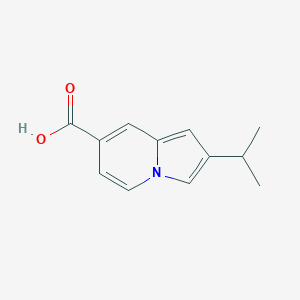
![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
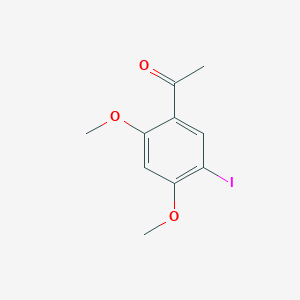
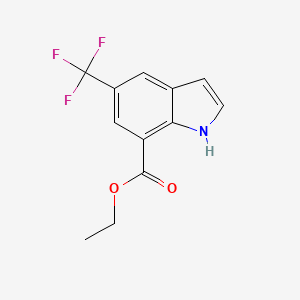

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
